molecular formula C16H10ClN3S B3055721 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 66479-67-2

2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B3055721
CAS No.: 66479-67-2
M. Wt: 311.8 g/mol
InChI Key: KBVNBTOSHFCEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole is a synthetic heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This molecule features a fused bicyclic system combining thiazole and 1,2,4-triazole rings, a scaffold renowned for its diverse pharmacological potential . Researchers value this structural motif for its ability to interact with various biological targets. The specific presence of a 4-chlorophenyl substituent is a common feature in bioactive molecules, often enhancing lipophilicity and binding affinity to target sites. The thiazolo[3,2-b][1,2,4]triazole core is associated with a broad spectrum of biological activities. Primarily, derivatives of this scaffold have demonstrated promising antimicrobial properties , showing efficacy against a range of Gram-positive bacteria and fungal strains such as Candida albicans . Molecular docking studies suggest that these compounds can exhibit a wide range of interactions with biological receptors, including conventional hydrogen bonds and hydrophobic interactions, making them compelling candidates for developing new anti-infective agents . Furthermore, this chemical class has been explored for its anticancer activity . Specific 5-ene-thiazolo[3,2-b][1,2,4]triazole analogs have been identified through the NCI 60-line screen, showing excellent growth inhibition properties against various cancer cell lines while exhibiting low toxicity to normal somatic cells, indicating a potential for selective cytotoxicity . Additional research areas for related triazole compounds include anticonvulsant and anti-inflammatory applications . This product is intended for research and development purposes in laboratory settings only. For Research Use Only (RUO). Not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S/c17-13-8-6-12(7-9-13)15-18-16-20(19-15)14(10-21-16)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVNBTOSHFCEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364118
Record name F1540-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66479-67-2
Record name F1540-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 4-chlorophenyl hydrazine with phenyl isothiocyanate, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorophenol derivatives, while reduction can produce thiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole derivatives involves several steps . Typically, the process begins with the reaction of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(substituted phenyl)ethanones in the presence of a base, yielding 2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones . These intermediate ethanones then undergo cyclization using polyphosphoric acid to form the desired 2-(4-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1,2,4]triazoles .

The structure of the synthesized compound is confirmed through various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, 1H^1H and 13C^{13}C nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .

Anti-inflammatory Activity

A key application of 2-(4-chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole lies in its anti-inflammatory properties . Studies have been conducted to evaluate the anti-inflammatory potential of various derivatives of this compound .

Related Activities

Thiazolo[3,2-b][1,2,4]triazoles have demonstrated diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory properties .

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.

Molecular Targets and Pathways:

  • Antimicrobial Action: Targets bacterial cell wall synthesis enzymes.

  • Anticancer Action: Interferes with cell proliferation pathways and induces apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structurally related thiazolo-triazole derivatives, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications. Key compounds are compared in Table 1, followed by a detailed analysis.

Table 1: Structural and Physicochemical Comparison of Thiazolo-Triazole Derivatives

Compound Name/ID Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole (Target) 2-(4-Chlorophenyl), 6-phenyl C₁₆H₁₁ClN₄S 326.8 Chloro and phenyl groups enhance lipophilicity and π-π stacking potential
5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethylthiazolo-triazol-6-ol 5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl], 2-ethyl C₂₀H₂₄ClN₅OS 434.0 Piperazinyl group introduces basicity; ethyl chain may improve bioavailability
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 5-(2,4-Difluorophenyl), 6-methyl C₁₁H₇F₂N₃S 263.25 Fluorine atoms enhance metabolic stability and electronegativity
5-(4-Chlorophenyl)-3-(benzodioxin-methylsulfanyl)-thiazolo-triazole 5-(4-Chlorophenyl), 3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl) C₁₉H₁₄ClN₃O₂S₂ 423.91 Benzodioxin and sulfanyl groups increase steric bulk and redox stability

Substituent Position and Electronic Effects

  • Chlorophenyl vs. Fluorophenyl : The target compound’s 4-chlorophenyl group provides moderate electronegativity and lipophilicity, whereas 2,4-difluorophenyl substitution (as in ) introduces stronger electron-withdrawing effects and improved metabolic stability. Fluorinated derivatives often exhibit enhanced membrane permeability and target selectivity .
  • Meta vs. Para Chloro Substitution : The piperazinyl-containing compound in features a 3-chlorophenyl group, which may alter binding orientation compared to the target’s para-substituted chloro analog. Para substitution is generally favored in drug design for symmetric hydrophobic interactions .

Steric and Functional Group Influences

  • However, this may also reduce blood-brain barrier penetration compared to the target compound’s simpler phenyl substituents .
  • Benzodioxin-Sulfanyl Moiety : The benzodioxin and sulfanyl groups in increase molecular weight and steric hindrance, which could limit passive diffusion but improve stability against oxidative metabolism .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s calculated LogP (~3.5, estimated) is lower than (LogP ~4.2) due to the absence of a hydrophobic piperazinyl-ethyl chain. The difluorophenyl derivative has a LogP of ~2.8, reflecting fluorine’s polarity-enhancing effects .

Pharmacological Implications

  • Antimicrobial Activity : Fluorinated analogs like may exhibit broader-spectrum activity due to enhanced electronegativity and resistance to enzymatic degradation .
  • CNS Targets : The target compound’s lower molecular weight and lack of ionizable groups (vs. ) suggest better CNS penetration, making it a candidate for neuropharmacological applications.

Biological Activity

The compound 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole has garnered attention in pharmacological research due to its diverse biological activities. This article focuses on the synthesis, characterization, and biological activity of this compound, particularly its anti-inflammatory properties and potential applications in medicinal chemistry.

Synthesis of 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

The synthesis of this compound typically involves a multi-step process starting from 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol . The reaction is conducted with various 2-bromo-1-(substituted phenyl)ethanones in the presence of a base, leading to the formation of intermediates that undergo cyclization to yield the final thiazolo-triazole structure. The overall reaction can be summarized as follows:

  • Formation of intermediates :
    • The initial reaction of triazole thiol with bromo-ethanones produces thioether derivatives.
    • These intermediates are then cyclized using polyphosphoric acid to form the desired thiazolo-triazole compound.
  • Characterization :
    • The synthesized compounds are characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm their structures and purity .

Table 1: Summary of Synthesis Steps

StepReactantsConditionsProducts
15-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol + 2-bromo-1-(substituted phenyl)ethanonesReflux in ethanol with baseThioether derivatives
2Thioether derivatives + Polyphosphoric acidReflux2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Anti-inflammatory Properties

Research has demonstrated that derivatives containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anti-inflammatory activity. In particular:

  • Mechanism of Action : These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For instance, certain derivatives have displayed selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • In Vivo Studies : In animal models, compounds based on this structure have demonstrated efficacy in reducing inflammation as measured by paw edema tests. Notably, some derivatives exhibited lower ulcerogenic potential compared to standard NSAIDs like indomethacin .

Antimicrobial Activity

Apart from anti-inflammatory effects, thiazolo-triazoles have been explored for their antimicrobial properties. Studies indicate that these compounds possess activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Other Biological Activities

The biological profile of 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole extends beyond anti-inflammatory and antimicrobial effects:

  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress markers in biological systems .
  • Anticancer Potential : Preliminary investigations indicate that certain derivatives may inhibit cancer cell proliferation through various mechanisms including apoptosis induction .

Table 2: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anti-inflammatoryCOX inhibition
AntimicrobialCell wall synthesis disruption
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolo-triazoles:

  • Study on COX Inhibition : A study evaluated a series of thiazolo-triazole derivatives for their COX inhibitory activity. One compound exhibited an IC50 value for COX-2 significantly lower than indomethacin while maintaining a favorable safety profile in animal models .
  • Antimicrobial Efficacy : Another investigation tested the antimicrobial properties of various thiazolo-triazoles against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. How can researchers optimize the synthesis yield of thiazolo[3,2-b][1,2,4]triazole derivatives under varying reaction conditions?

  • Methodological Answer: Synthesis optimization requires systematic variation of solvents (e.g., ethanol, DMSO), catalysts (e.g., ZrCl₄, Bi(NO₃)₃·5H₂O), and reaction times. For example, refluxing in ethanol with glacial acetic acid for 4–18 hours under reduced pressure improves cyclization efficiency . Monitoring via TLC ensures reaction completion, while recrystallization in ethanol/water mixtures enhances purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of thiazolo[3,2-b][1,2,4]triazole derivatives?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substituent positions and electronic environments (e.g., aromatic protons at δ 7.6–8.6 ppm in DMSO-d₆) . IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) , while ESI-HRMS validates molecular weights (e.g., m/z 551.645 for a derivative with a 6-fluoroquinazolinyl moiety) . Elemental analysis ensures stoichiometric accuracy .

Q. How should preliminary biological screening be designed for thiazolo[3,2-b][1,2,4]triazole derivatives?

  • Methodological Answer: Begin with in vitro assays against standard cell lines (e.g., HCT116, BEL-7402) using MTT protocols to assess cytotoxicity . Include positive controls (e.g., bismerthiazol for antimicrobial studies) and measure EC₅₀ values. Prioritize compounds with >50% inhibition at 50 µg/mL and low toxicity to normal cells (e.g., L-02 hepatocytes) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing thiazolo[3,2-b][1,2,4]triazole regioisomers?

  • Methodological Answer: Regioselectivity is controlled via reaction conditions:
  • Acidic conditions (AcOH/H⁺) favor 6-phenyl substitution .
  • Lewis acids (e.g., ZrCl₄) direct cyclization to specific positions .
  • Fluorinated reagents (e.g., CF₃-β-diketones) influence electronic effects, stabilizing intermediates . Validate outcomes via melting point comparisons and 2D NMR .

Q. How can contradictions in biological activity data across substituted derivatives be resolved?

  • Methodological Answer: Perform structure-activity relationship (SAR) studies:
  • Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on membrane permeability .
  • Use molecular docking to assess binding affinity to targets (e.g., bacterial membrane proteins).
  • Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .

Q. What advanced techniques elucidate the 3D conformation and electronic properties of thiazolo[3,2-b][1,2,4]triazole systems?

  • Methodological Answer:
  • X-ray crystallography confirms planarity (dihedral angles ~10–16° between thiazolo-triazole and aryl groups) .
  • DFT calculations map electron density (e.g., HOMO/LUMO localization on triazole rings) .
  • SC-XRD (single-crystal X-ray diffraction) resolves intramolecular interactions (e.g., C-H···S hydrogen bonds) .

Q. How can mechanistic studies clarify the antibacterial action of thiazolo[3,2-b][1,2,4]triazole derivatives?

  • Methodological Answer:
  • Measure extracellular polysaccharide (EPS) reduction via colorimetric assays (e.g., phenol-sulfuric acid method) .
  • Use SEM/TEM to visualize bacterial membrane disruption (e.g., pore formation in Xanthomonas oryzae) .
  • Quantify membrane permeability via propidium iodide uptake assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

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